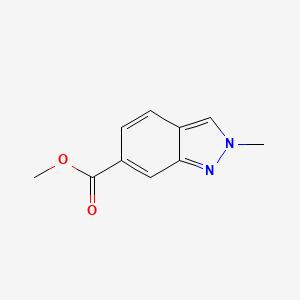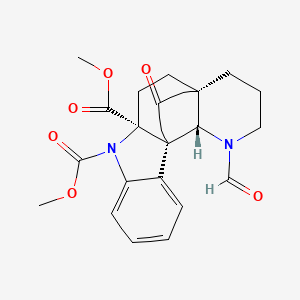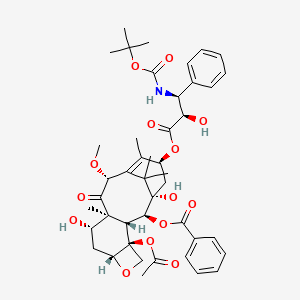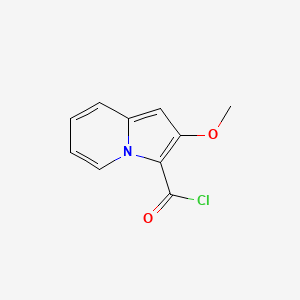
Methyl 2-methyl-2H-indazole-6-carboxylate
Overview
Description
“Methyl 2-methyl-2H-indazole-6-carboxylate” is a chemical compound that belongs to the class of indazole derivatives. Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Synthesis Analysis
The synthesis of indazole derivatives, including “Methyl 2-methyl-2H-indazole-6-carboxylate”, has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been extensively studied. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Antimicrobial Activity
Indazole derivatives, including Methyl 2-methyl-2H-indazole-6-carboxylate, have been found to possess significant antimicrobial activity . They have been tested against various pathogens, including the bacteria Escherichia coli and Salmonella enterica serovar Typhi, and the yeasts Candida albicans and Candida glabrata .
Anti-Inflammatory Agents
Indazole derivatives have also been evaluated for their anti-inflammatory potential . They have been tested in silico and in vitro against human cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation .
Antiprotozoal Activity
Indazole derivatives have shown strong antiprotozoal activity against various protozoa . They have been tested against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis . Certain structural features, such as electron withdrawing groups at the 2-phenyl ring, have been found to favor the antiprotozoal activity .
Anticancer Activity
Indazole-containing heterocyclic compounds have been studied for their potential anticancer activity . They have been found in several recently marketed drugs .
Antihypertensive Activity
Indazole derivatives have also been evaluated for their antihypertensive activity . They have been found in several drugs used to treat high blood pressure .
Antidepressant Activity
Indazole derivatives have been studied for their potential antidepressant activity . They have been found in several drugs used to treat depression .
Safety and Hazards
Future Directions
Indazole derivatives, including “Methyl 2-methyl-2H-indazole-6-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities .
Mechanism of Action
Target of Action
Methyl 2-methyl-2H-indazole-6-carboxylate is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are key mediators of inflammation .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.2 cm/s .
Result of Action
Indazole derivatives have been found to exert various biological effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
properties
IUPAC Name |
methyl 2-methylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-4-3-7(10(13)14-2)5-9(8)11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPLMPLBWKMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653316 | |
| Record name | Methyl 2-methyl-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071433-01-6 | |
| Record name | 2H-Indazole-6-carboxylic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071433-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B569799.png)


![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)
